molecular formula C7H10O3 B6214744 rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 2763584-94-5

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B6214744
CAS No.: 2763584-94-5
M. Wt: 142.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,6S,7R)-3-oxabicyclo[410]heptane-7-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Properties

CAS No.

2763584-94-5

Molecular Formula

C7H10O3

Molecular Weight

142.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a starting material that contains both an epoxide and a carboxylic acid group. The cyclization reaction is often catalyzed by acids or bases, depending on the desired reaction pathway .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions typically result in various substituted derivatives .

Scientific Research Applications

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in various applications, including enzyme inhibition and modification of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]he

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.